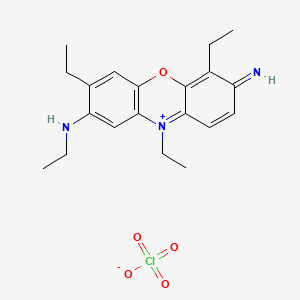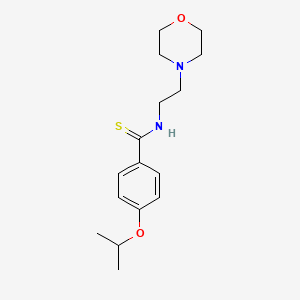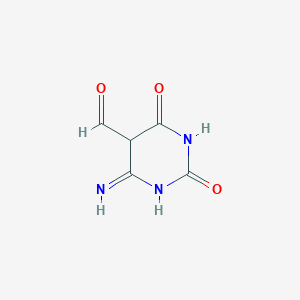
N,3,6,10-tetraethyl-7-iminophenoxazin-10-ium-2-amine;perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3,6,10-tetraethyl-7-iminophenoxazin-10-ium-2-amine;perchlorate is a complex organic compound with a unique structure that includes multiple ethyl groups and an iminium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3,6,10-tetraethyl-7-iminophenoxazin-10-ium-2-amine;perchlorate typically involves multi-step organic reactions. The process begins with the preparation of the phenoxazine core, followed by the introduction of ethyl groups and the formation of the iminium ion. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N,3,6,10-tetraethyl-7-iminophenoxazin-10-ium-2-amine;perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the iminium ion to an amine, changing the compound’s electronic structure and reactivity.
Substitution: The ethyl groups can be substituted with other functional groups, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phenoxazine derivatives, while reduction can produce amine-containing compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
N,3,6,10-tetraethyl-7-iminophenoxazin-10-ium-2-amine;perchlorate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism by which N,3,6,10-tetraethyl-7-iminophenoxazin-10-ium-2-amine;perchlorate exerts its effects involves its interaction with molecular targets and pathways. The iminium ion can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-amino-3,6,10-triethyl-2-(ethylimino)-2,10-dihydrophenoxazin-5-ium perchlorate
- 2,3,6,7,10,11-hexahydroxytriphenylene
Uniqueness
N,3,6,10-tetraethyl-7-iminophenoxazin-10-ium-2-amine;perchlorate is unique due to its specific arrangement of ethyl groups and the presence of an iminium ion. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C20H26ClN3O5 |
|---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
N,3,6,10-tetraethyl-7-iminophenoxazin-10-ium-2-amine;perchlorate |
InChI |
InChI=1S/C20H26N3O.ClHO4/c1-5-13-11-19-18(12-16(13)22-7-3)23(8-4)17-10-9-15(21)14(6-2)20(17)24-19;2-1(3,4)5/h9-12,21-22H,5-8H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
HQYZZICTOBWMJP-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=CC2=C(C=C1NCC)[N+](=C3C=CC(=N)C(=C3O2)CC)CC.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Hydroxymethyl)phenyl methyl Sulfide; 4-(Methylmercapto)benzyl alcohol; 4-(Methylthio)benzyl alcohol; 4-Methylsulfanylbenzyl alcohol; [4-(Methylsulfanyl)phenyl]methanol; p-(Methylthio)benzyl alcohol](/img/structure/B13820699.png)
![4-(2-Fluoro-phenyl)-7-methyl-2,2-bis-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B13820706.png)
![3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13820707.png)

![1-[3-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone](/img/structure/B13820724.png)
![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide](/img/structure/B13820731.png)




![2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B13820765.png)
![L-Serine,N-[n-[n-[(phenylmethoxy)carbonyl]glycyl]glycyl]-(9ci)](/img/structure/B13820774.png)

